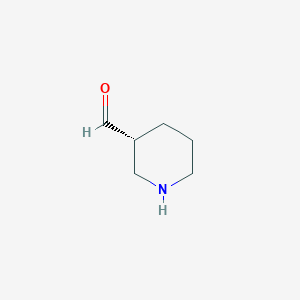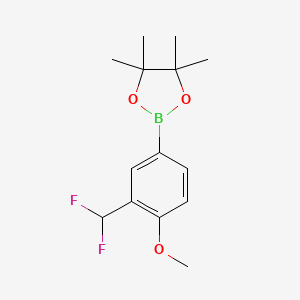
Methyl 2-amino-3,5,6-trifluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3,5,6-trifluorobenzoate is an organic compound with the molecular formula C8H6F3NO2 It is characterized by the presence of an amino group and three fluorine atoms attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3,5,6-trifluorobenzoate typically involves the esterification of 2-amino-3,5,6-trifluorobenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic hydrogenation of nitrobenzoate derivatives followed by esterification is one such approach. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-3,5,6-trifluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to amines.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex biaryl structures.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3,5,6-trifluorobenzoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of fluorescent probes and imaging agents.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug discovery, particularly for targeting diseases like cancer and inflammation.
Industry: The compound finds use in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-3,5,6-trifluorobenzoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2,5,6-trifluorobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl 2-amino-3,4,5-trifluorobenzoate: Differing in the position of fluorine atoms.
Methyl 2-amino-5-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of three fluorine atoms.
Uniqueness
Methyl 2-amino-3,5,6-trifluorobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl groups enhance its stability and lipophilicity, making it a valuable compound in drug design and other applications.
Eigenschaften
Molekularformel |
C8H6F3NO2 |
|---|---|
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
methyl 2-amino-3,5,6-trifluorobenzoate |
InChI |
InChI=1S/C8H6F3NO2/c1-14-8(13)5-6(11)3(9)2-4(10)7(5)12/h2H,12H2,1H3 |
InChI-Schlüssel |
RFELZLKHSWFMMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC(=C1F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Difluoromethyl)phenyl]-5-methylaniline](/img/structure/B15306881.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride](/img/structure/B15306898.png)



![[6-(Pentafluoroethyl)pyridin-2-yl]methanol](/img/structure/B15306919.png)
![(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15306928.png)
![5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B15306931.png)
![2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride](/img/structure/B15306938.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid](/img/structure/B15306948.png)


